molecular formula C30H21BrClN3O2 B5561369 2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide

2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide

Cat. No. B5561369
M. Wt: 570.9 g/mol
InChI Key: PHJPEHCZUJVIQX-DPNNOFEESA-N
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Description

The compound “2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N’-(2-chlorobenzylidene)acetohydrazide” is a chemical compound with the molecular formula C23H18BrN3O2 . It is a derivative of phenoxy acetamide .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various quinoline derivatives, including compounds structurally similar to 2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide. These compounds are characterized using spectroscopic techniques and elemental analyses to ascertain their structure and potential for further applications. For instance, Saeed et al. (2014) synthesized a series of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, showcasing the versatility of quinoline derivatives in chemical synthesis (Saeed et al., 2014).

Antimicrobial and Antitubercular Activities

Quinoline derivatives have been explored for their antimicrobial and antitubercular properties. Gupta and Rastogi (1986) synthesized hydrazone derivatives showing significant antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities (Gupta & Rastogi, 1986). This indicates the potential of such compounds in developing new therapeutic agents.

Corrosion Inhibition

Quinoline derivatives are also investigated for their application in corrosion inhibition. Yadav et al. (2015) studied the corrosion inhibition of mild steel in acidic medium by synthesized acetohydrazides, including quinoline derivatives, revealing their effectiveness in protecting metal surfaces (Yadav et al., 2015).

Anticancer Properties

Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, derived from phenoxyacetic acids and incorporating quinoline moieties, have been screened for anticancer activity. Some compounds showed promising results against various cancer cell lines, highlighting the potential of quinoline derivatives in cancer research (Holla et al., 2002).

properties

IUPAC Name

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BrClN3O2/c31-23-12-15-28-26(16-23)25(20-6-2-1-3-7-20)17-29(34-28)21-10-13-24(14-11-21)37-19-30(36)35-33-18-22-8-4-5-9-27(22)32/h1-18H,19H2,(H,35,36)/b33-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJPEHCZUJVIQX-DPNNOFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN=CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

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